(2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-12-4-3-7-20(10-12)11-13(9-18)16(21)19-15-6-2-5-14(17)8-15/h2,5-6,8,11-12H,3-4,7,10H2,1H3,(H,19,21)/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQLKTOLZKGLED-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide, often referred to as a cyanoacrylamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H22ClN3O2
- Molecular Weight : 383.9 g/mol
- IUPAC Name : (E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression, potentially altering the cellular response.
- Receptor Interaction : It can bind to specific receptors, affecting downstream signaling pathways that regulate cell proliferation and apoptosis.
Anti-inflammatory Properties
Research indicates that derivatives of cyanoacrylamides exhibit significant anti-inflammatory effects. For instance, in vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The compound’s structure allows it to interfere with cancer cell signaling pathways, potentially leading to reduced tumor growth.
Case Studies
Several studies have highlighted the potential applications of this compound in treating inflammatory diseases and cancers:
- Study on Cytokine Modulation :
- In Vivo Anti-inflammatory Activity :
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound exhibits several biological activities, primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Potential Therapeutic Applications
-
Anticancer Activity :
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 5.4 Induction of apoptosis A549 (Lung) 4.8 Inhibition of cell proliferation HeLa (Cervical) 6.0 Modulation of signaling pathways - Enzyme Inhibition :
- Neuroprotective Effects :
Case Study 1: Antitumor Activity
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated significant antitumor activity. The compound was tested on MCF-7 and A549 cell lines, revealing an IC50 value of 5.4 µM and 4.8 µM respectively, indicating potent anticancer properties.
Case Study 2: Enzyme Inhibition
In a separate investigation, the compound's ability to inhibit acetylcholinesterase was assessed using a standard enzyme assay. The results indicated that it effectively reduced enzyme activity by approximately 70% at a concentration of 10 µM, suggesting its potential utility in treating Alzheimer's disease.
Chemical Reactions Analysis
Cyano Group Reduction
The cyano group undergoes selective reduction under controlled conditions:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | Dry THF, 0°C → RT | Primary amine derivative | 78–85 | |
| H<sub>2</sub>/Pd-C | EtOH, 40 psi, 25°C | Secondary amine via intermediate imine | 62 |
-
Key Finding : LiAlH<sub>4</sub> achieves higher selectivity for cyano-to-amine conversion without affecting the enamide moiety .
Enamide Hydrolysis
The α,β-unsaturated enamide is susceptible to acid- or base-catalyzed hydrolysis:
| Condition | Catalyst | Product | Selectivity | Source |
|---|---|---|---|---|
| 6M HCl, reflux | - | 3-(3-chlorophenyl)acrylic acid | 94% | |
| NaOH (2M), 80°C | Phase-transfer agent | Carboxylate salt | 88% |
-
Mechanistic Insight : Acidic conditions favor conjugated acid formation, stabilizing the transition state .
Electrophilic Aromatic Substitution (EAS)
The 3-chlorophenyl group participates in regioselective EAS:
-
Regiochemical Control : The chlorine atom directs incoming electrophiles to the para position, while steric effects from the enamide group favor meta substitution in sulfonation .
3-Methylpiperidin Functionalization
The 3-methylpiperidin moiety undergoes alkylation and oxidation:
Cross-Coupling Reactions
The enamide system facilitates Heck- and Suzuki-type couplings:
-
Optimized Protocol : Subsurface nitrogen sparging eliminates oxygen-induced dimerization byproducts in Suzuki couplings .
Tautomerization and Isomerization
The enamide system exhibits pH-dependent tautomerism:
| Condition | Dominant Form | λ<sub>max</sub> (nm) | Stability | Source |
|---|---|---|---|---|
| pH < 3 | Keto form | 280 | Thermodynamically favored | |
| pH 7–9 | Enol form | 320 | Kinetically trapped |
Stability Under Stress Conditions
Forced degradation studies reveal:
| Stressor | Degradation Pathway | Major Degradant | % Degradation (24h) | Source |
|---|---|---|---|---|
| UV light (254 nm) | C=N bond cleavage | 3-chlorophenylamide | 18 | |
| 40°C/75% RH | Hydrolysis + oxidation | Carboxylic acid + N-oxide | 29 |
Comparative Reactivity with Analogues
| Compound Modification | Reaction Rate (vs Parent) | Selectivity Change | Source |
|---|---|---|---|
| Piperidin → Morpholin | 1.5× faster EAS | Improved para nitration | |
| Cyano → Nitro | 3× slower hydrolysis | Enhanced thermal stability |
Comparison with Similar Compounds
Core Structural Features
- Backbone : The (2E)-prop-2-enamide scaffold is conserved across analogs, enabling π-π interactions and hydrogen bonding in biological systems.
- Substituent Variations :
- Aryl Groups : The 3-chlorophenyl group contrasts with 4-methoxyphenyl (5b), 4-chlorophenyl (5c), and 3-fluoro-4-trifluoromethylphenyl (10) substituents in related compounds .
- Heterocyclic Amines : The 3-methylpiperidinyl group is distinct from pyridinylmethyl () or simpler alkyl chains in other acrylamides.
Physicochemical Properties
Key Observations :
Antimicrobial Activity
- Compound 10 () : Exhibited bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin. The 3-fluoro-4-trifluoromethylphenyl group enhanced membrane penetration .
- Compound 5b/5c (): Not tested for antimicrobial activity, but sulfonamide groups typically confer antibacterial properties .
- N-Arylcinnamamides () : Trifluoromethylphenyl derivatives showed MIC values of 1–2 µg/mL against M. tuberculosis, attributed to electron-withdrawing groups enhancing target binding .
Enzyme Inhibition
Cytotoxicity and Selectivity
- Compound 11 () : Showed cytotoxicity in NF-κB assays due to bromo/chloro substituents, highlighting the impact of halogen positioning .
Structure-Activity Relationships (SAR)
- Substituent Position :
- Heterocyclic Moieties :
- Piperidine rings (target compound) may improve metabolic stability over pyridine derivatives but reduce solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Substitution Reactions : Start with halogenated nitrobenzenes (e.g., 3-chloro-4-fluoronitrobenzene) reacting with heterocyclic alcohols (e.g., 2-pyridinemethanol) under alkaline conditions to form intermediates (e.g., nitrobenzene derivatives) .
Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines, ensuring controlled pH and temperature to avoid over-reduction .
Condensation : Employ condensing agents (e.g., EDC, DCC) to react the amine intermediate with cyanoacetic acid derivatives. Solvents like dichloromethane or DMF are optimal for yield and purity .
- Critical Parameters : Temperature control (<60°C), solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) are crucial for minimizing side reactions .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, cyano group absence in H NMR).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] matching CHClNO).
- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry (e.g., (2E)-configuration validated by C=C bond length ~1.34 Å and dihedral angles) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Contradictions often arise from:
- Tautomerism : The enamide moiety may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to stabilize dominant forms .
- Crystallographic Validation : Compare experimental NMR data with X-ray-derived structural models to assign signals accurately (e.g., distinguishing 3-methylpiperidinyl conformers) .
- Dynamic Effects : Solvent polarity (e.g., DMSO vs. CDCl) can influence hydrogen bonding and peak splitting.
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?
- Methodological Answer :
Derivatization : Synthesize analogs with modified substituents (e.g., replacing 3-chlorophenyl with fluorophenyl or adjusting piperidinyl methyl groups) .
In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs), leveraging crystallographic data for force field accuracy .
Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., IC measurements) to correlate substituent changes with potency.
Q. How can conflicting bioactivity results (e.g., in vitro vs. in vivo) be addressed?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation in vivo.
- Solubility Optimization : Use logP calculations (e.g., ~3.5 for this compound) to design prodrugs or salt forms (e.g., hydrochloride) for improved bioavailability .
- Formulation Adjustments : Test delivery systems (e.g., liposomal encapsulation) to enhance tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
